1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine
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Overview
Description
1-[(2,5-Difluorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a difluorophenyl group, a sulfonyl group, and a methylbenzyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Difluorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(2,5-Difluorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- 1-[(2,5-Difluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine
- 1-(2,5-Difluorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine
Comparison: Compared to similar compounds, 1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the difluorophenyl and sulfonyl groups can enhance its stability and potential interactions with biological targets.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-[(2-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2S/c1-14-4-2-3-5-15(14)13-21-8-10-22(11-9-21)25(23,24)18-12-16(19)6-7-17(18)20/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWDVPDGQCAHNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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